molecular formula C11H20BrNO2 B15125598 tert-Butyl (2S,4R)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate

tert-Butyl (2S,4R)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate

Cat. No.: B15125598
M. Wt: 278.19 g/mol
InChI Key: WUARHZWSFMJLHR-BDAKNGLRSA-N
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Description

tert-Butyl (2S,4R)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a bromomethyl group at the 2-position and a methyl group at the 4-position of the pyrrolidine ring. The tert-butyl carbamate (Boc) group at the 1-position serves as a protective group for the nitrogen atom, enhancing stability during synthetic processes. This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of constrained analogs for anticancer agents and peptide-based therapeutics . Its stereochemistry (2S,4R) is critical for dictating biological activity and compatibility with enzymatic systems .

Properties

Molecular Formula

C11H20BrNO2

Molecular Weight

278.19 g/mol

IUPAC Name

tert-butyl (2S,4R)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate

InChI

InChI=1S/C11H20BrNO2/c1-8-5-9(6-12)13(7-8)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9+/m1/s1

InChI Key

WUARHZWSFMJLHR-BDAKNGLRSA-N

Isomeric SMILES

C[C@@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)CBr

Canonical SMILES

CC1CC(N(C1)C(=O)OC(C)(C)C)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S,4R)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via a bromination reaction using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Attachment of the tert-Butyl Group: The tert-butyl group can be introduced through a tert-butylation reaction using tert-butyl chloride and a suitable base.

    Formation of the Carboxylate Group: The carboxylate group can be introduced through esterification or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S,4R)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.

    Reduction Reactions: Reduction reactions can be used to modify the functional groups present in the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of solvents like dichloromethane or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of amines, ethers, or thioethers, while oxidation can yield carboxylic acids or ketones.

Scientific Research Applications

tert-Butyl (2S,4R)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl (2S,4R)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The bromomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes structurally related pyrrolidine derivatives and their key differences:

Compound Name Substituents (Position) CAS Number Key Features Reference
tert-Butyl (2S,4R)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate Bromomethyl (C2), Methyl (C4) Not Provided High reactivity due to bromine; used in alkylation and cross-coupling reactions
tert-Butyl (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate Bromomethyl (C2), Difluoro (C4) 1279894-15-3 Enhanced metabolic stability from fluorine; reduced basicity of pyrrolidine
(2S,4R)-tert-Butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate Hydroxymethyl (C2), Fluoro (C4) 1138324-48-7 Hydroxyl group enables further oxidation; fluoro improves bioavailability
tert-Butyl (2S,4S)-2-(bromomethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate Bromomethyl (C2), Methoxy/CF3 (C4) 2171173-31-0 Trifluoromethyl increases electron-withdrawing effects; methoxy enhances solubility
(2S,4R)-tert-Butyl 2-(hydroxymethyl)-4-(methylsulfonyloxy)pyrrolidine-1-carboxylate Hydroxymethyl (C2), Mesyloxy (C4) 148017-07-6 Mesyloxy acts as a leaving group; useful in nucleophilic substitutions

Biological Activity

tert-Butyl (2S,4R)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate is a chiral compound belonging to the pyrrolidine family. Its molecular formula is C₁₁H₁₈BrN₁O₂, with a molecular weight of 278.19 g/mol. The compound features a tert-butyl group , which provides steric hindrance, and a bromomethyl group that acts as a reactive site for further chemical transformations. This article explores its biological activity, including its interactions, potential applications, and relevant research findings.

The compound's structure includes:

  • tert-butyl group : Enhances steric hindrance.
  • Bromomethyl group : Serves as a reactive site for nucleophilic attacks.

The biological activity of this compound can be attributed to its ability to interact with various biological molecules. The bromomethyl group allows it to participate in nucleophilic substitution reactions, which can influence enzyme-substrate interactions and receptor-ligand binding affinities.

Interaction Studies

Research indicates that the compound's reactivity with nucleophiles and electrophiles can lead to significant biological implications. For instance:

  • The steric effects from the tert-butyl group may alter binding affinities in enzyme interactions.
  • It may exhibit selectivity in binding due to its chiral nature.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
tert-Butyl (2S,4R)-2-(aminomethyl)-4-methylpyrrolidine-1-carboxylateContains an amino group instead of brominePotentially higher reactivity due to amino functionality
tert-Butyl (2S,4R)-2-(chloromethyl)-4-methylpyrrolidine-1-carboxylateChlorine instead of bromineMay exhibit different reactivity patterns compared to bromine
tert-Butyl (2S,4R)-2-(iodomethyl)-4-methylpyrrolidine-1-carboxylateIodine instead of bromineIncreased reactivity due to weaker C-I bond

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of related compounds in models of neurodegenerative diseases. For example:

  • A study investigated the protective effects of a structurally similar compound against amyloid beta-induced toxicity in astrocytes. The results indicated that certain derivatives could reduce inflammation and oxidative stress markers, suggesting potential applications in Alzheimer's disease treatment .

Enzyme Inhibition

Another area of interest is the inhibition of enzymes relevant to neurodegenerative diseases:

  • Compounds similar to this compound have shown moderate inhibition against β-secretase and acetylcholinesterase, which are key targets in Alzheimer's disease therapy .

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